(+)-2-Carene

Catalog No.
S565466
CAS No.
4497-92-1
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-2-Carene

CAS Number

4497-92-1

Product Name

(+)-2-Carene

IUPAC Name

(1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1

InChI Key

IBVJWOMJGCHRRW-UHFFFAOYSA-N

SMILES

CC1=CC2C(C2(C)C)CC1

Synonyms

(+)-2-carene, 2-carene

Canonical SMILES

CC1=CC2C(C2(C)C)CC1

(+)-2-Carene, with the chemical formula C₁₀H₁₆, is a bicyclic monoterpene that belongs to the class of terpenes. It is characterized by its unique structure, which consists of a bicyclo[4.1.0]heptane framework with a double bond located at the 2-position. This compound is known for its pleasant aroma, often described as earthy or pine-like, making it a popular choice in the fragrance and flavor industries. (+)-2-Carene is predominantly found in various essential oils, particularly from plants such as Zingiber montanum and Cyperus rotundus .

Chiral Building Block in Organic Synthesis

(+)-2-Carene, a naturally occurring chiral molecule, serves as a valuable building block in organic synthesis. Its chirality allows for the creation of non-racemic (optically active) compounds with specific spatial arrangements of atoms. This is crucial for developing drugs, agrochemicals, and other chiral molecules with desired properties.

Research has demonstrated the use of (+)-2-Carene in the synthesis of various chiral compounds, including:

  • 2,2-dimethyl-1,3-disubstituted cyclopropane derivatives: These compounds possess potential applications in the development of pharmaceuticals and other biologically active molecules .
  • (+)-α-elemene: A naturally occurring monoterpene with potential anti-inflammatory and anti-cancer properties .

Biotransformation Studies

(+)-2-Carene is a subject of research exploring its biotransformation processes. Biotransformation refers to the conversion of a compound by living organisms. Studying how plants or microbes transform (+)-2-Carene can provide insights into:

  • Plant defense mechanisms: (+)-2-Carene is a component of the resin in conifers, and its biotransformation might play a role in the plant's defense against herbivores .
  • Development of "green" synthetic methods: Understanding the biotransformation processes of (+)-2-Carene could pave the way for the development of environmentally friendly methods for producing valuable chemicals, using enzymes instead of harsh chemicals .
, including:

  • Isomerization: It can be converted to other isomeric forms, including 3-carene, through thermal or catalytic processes. The isomerization of 3-carene to 2-carene can occur under specific conditions using catalysts like sodium metal combined with o-chlorotoluene .
  • Prins Reaction: This involves the reaction of (+)-2-Carene with formaldehyde to yield products such as 2-hydroxymethyl-3-carene .
  • Ozonolysis: The reaction with ozone leads to the formation of various oxidation products, which can be useful in synthetic organic chemistry .

Research indicates that (+)-2-Carene exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: Some research suggests potential anti-inflammatory properties, making it a candidate for further pharmacological studies.
  • Insecticidal Activity: Its natural occurrence in plants contributes to its role as an insect repellent .

Several methods are employed for synthesizing (+)-2-Carene:

  • Isomerization of 3-Carene: Using catalysts such as sodium metal and o-chlorotoluene under reflux conditions allows for the conversion of 3-carene to (+)-2-Carene. This method has been optimized for selectivity and yield .
  • Catalytic Pyrolysis: Renewable sources can be utilized to produce (+)-2-Carene through catalytic pyrolysis, which involves heating biomass in the presence of catalysts .
  • Extraction from Natural Sources: It can also be isolated from essential oils derived from specific plants where it naturally occurs .

(+)-2-Carene has diverse applications across various fields:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Flavoring Agent: It serves as a flavoring component in food products.
  • Pharmaceuticals: Its biological properties make it a subject of interest for developing new therapeutic agents .

Interaction studies have focused on how (+)-2-Carene interacts with other compounds and biological systems:

  • Ozone Reactions: Studies have measured the rate coefficients for reactions between (+)-2-Carene and ozone, providing insights into its atmospheric chemistry and potential environmental impacts .
  • Catalytic Reactions: Research on catalytic reactions involving (+)-2-Carene has revealed its utility in synthesizing other valuable organic compounds .

Several compounds share structural similarities with (+)-2-Carene. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-CareneBicyclic MonoterpeneIsomer of 2-Carene; often used as a precursor in synthesis
α-PineneMonoterpeneCommonly found in pine resin; known for its antimicrobial properties
β-PineneMonoterpenePresent in many essential oils; has distinct citrus notes
LimoneneMonoterpeneWidely used as a flavoring agent; known for its citrus scent

Uniqueness of (+)-2-Carene:
Unlike its counterparts, (+)-2-Carene's unique bicyclic structure and specific reactivity patterns make it particularly valuable in both natural product chemistry and industrial applications. Its distinct aroma further sets it apart from other monoterpenes, enhancing its desirability in fragrance formulations.

XLogP3

2.8

LogP

4.44 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

554-61-0
4497-92-1

General Manufacturing Information

Bicyclo[4.1.0]hept-2-ene, 3,7,7-trimethyl-, (1S,6R)-: INACTIVE

Dates

Modify: 2023-08-15
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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